molecular formula C11H11NO2S B055800 1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one CAS No. 120821-99-0

1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one

Cat. No.: B055800
CAS No.: 120821-99-0
M. Wt: 221.28 g/mol
InChI Key: JBHZHHKYAASTCE-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Comparison with Similar Compounds

Biological Activity

1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. This is achieved through the activation of procaspase-3 to caspase-3, a critical pathway in programmed cell death. Studies have shown that compounds with a benzothiazole moiety exhibit significant anticancer properties by selectively targeting cancer cells while sparing normal cells.

Apoptosis Induction

In vitro studies indicate that this compound can activate procaspase-3, leading to increased levels of active caspase-3, which is essential for the apoptotic process. For instance, a series of benzothiazole derivatives were tested for their ability to induce apoptosis in various cancer cell lines, demonstrating that the presence of the benzothiazole ring enhances anticancer activity and selectivity against specific tumor types (e.g., U937 and MCF-7 cell lines) .

Structure-Activity Relationships (SAR)

The structure-activity relationships of this compound reveal that modifications to the benzothiazole moiety significantly influence its biological activity. Key findings include:

  • Electron-Withdrawing Effects : The benzothiazole substituent exhibits significant inductive effects that stabilize reactive intermediates during hydrolysis and photolysis processes .
  • Lipophilicity : The lipophilicity of derivatives affects their cellular uptake and subsequent biological activity. Compounds with lower clog P values tend to show better selectivity and potency against cancer cells .

Anticancer Activity

A notable study evaluated several derivatives of benzothiazole for their anticancer properties. The results indicated that compounds with specific substitutions on the benzothiazole ring displayed potent anticancer activity with IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells. The most promising candidates were found to activate caspase-3 effectively, corroborating their potential as therapeutic agents .

Hydrolysis Studies

Research on the hydrolysis of related compounds demonstrated that the benzothiazole moiety significantly influences the stability and reactivity of these compounds in aqueous environments. The hydrolysis products exhibited selective cytotoxicity towards various cancer cell lines, highlighting the importance of structural features in determining biological outcomes .

Table 1: Caspase-3 Activation Activity

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8b68 ± 4
8c104 ± 12
8g119 ± 6
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

This table summarizes the caspase-3 activation activity of selected compounds compared to PAC-1, a known positive control .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-4-hydroxybutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-7-3-5-9(14)11-12-8-4-1-2-6-10(8)15-11/h1-2,4,6,13H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHZHHKYAASTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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